Heptane-2,4-dione

Vue d'ensemble

Description

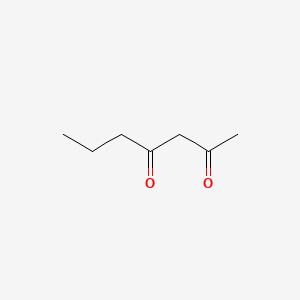

Heptane-2,4-dione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two ketone functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and subsequent decarboxylation . Another method includes the use of simple reagents like dimethyl amino pyridine to bring about the rearrangement of the enol ester to the final triketone molecule .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Heptane-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Heptane-2,4-dione serves as a versatile building block in organic synthesis. It is utilized in the construction of complex organic molecules due to its two reactive ketone groups. This property allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Synthesis Methods

The compound can be synthesized through several methods:

- Condensation Reactions : It can be formed from the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate under the influence of sodium ethoxide.

- Oxidation and Reduction : The diketone can undergo oxidation to yield carboxylic acids or reduction to form alcohols.

Biological Applications

Enzyme Inhibition

this compound is known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for tyrosine catabolism. This inhibition leads to an accumulation of tyrosine and its derivatives, affecting various cellular processes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on this compound. For instance:

- Apoptosis Induction : In vitro experiments demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7. Treatment with these compounds increased early apoptosis rates significantly.

- VEGFR-2 Inhibition : A derivative exhibited an IC50 value of 0.079 μM against VEGFR-2, indicating strong potential for cancer therapy targeting.

Agricultural Applications

Herbicidal Properties

this compound derivatives have been investigated for their herbicidal activity. They are particularly effective against broadleaf and grass weeds while posing risks to crops like corn . The structure of these derivatives can be modified to enhance their selectivity and potency in agricultural applications.

Case Studies

- Study on Anticancer Activity : A study synthesized novel thiazolidine-2,4-dione derivatives based on this compound and evaluated their biological activity against cancer cells. The results showed promising anticancer effects linked to the compound's ability to inhibit specific pathways involved in tumor growth.

- Agricultural Research : Research focused on the herbicidal activity of bicyclo[4.1.0]heptane-2,4-diones derived from this compound demonstrated effective control over weed species while minimizing damage to crops such as corn through targeted modifications .

Mécanisme D'action

The mechanism of action of heptane-2,4-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants.

Comparaison Avec Des Composés Similaires

Heptane-2,4-dione can be compared with other diketones and triketones, such as:

Pentane-2,4-dione: A simpler diketone with similar reactivity but different physical properties.

Cyclohexane-1,3-dione: Another diketone with a cyclic structure, used in similar applications.

Bicyclo[4.1.0]this compound: A more complex triketone with unique herbicidal activity.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Activité Biologique

Heptane-2,4-dione, also known as 3-oxabicyclo[3.2.0]this compound, is a bicyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two carbonyl groups located at positions 2 and 4 within its bicyclic framework. This arrangement contributes significantly to its reactivity and biological interactions. The compound's stereochemistry is defined by its specific spatial arrangement, which influences its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound acts as a ligand for certain enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Reactivity with Nucleophiles : The presence of carbonyl groups allows for reactions with nucleophiles, leading to the formation of adducts that can alter enzyme function or cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for various derivatives against these cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative A | HepG2 | 2.04 ± 0.06 |

| This compound Derivative B | MCF-7 | 1.21 ± 0.04 |

| This compound Derivative C | HepG2 | 0.079 |

| This compound Derivative D | MCF-7 | 0.081 |

These findings suggest that modifications to the this compound structure can enhance its anticancer efficacy .

Apoptosis Induction

In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. For example, treatment with a specific derivative resulted in an increase in early apoptosis rates in MCF-7 cells from 0.29% in untreated cells to approximately 22.15% in treated cells . This apoptotic effect is linked to alterations in cell cycle distribution and increased expression of pro-apoptotic factors such as BAX.

Study on Anticancer Activity

A recent study focused on the synthesis and biological evaluation of novel thiazolidine-2,4-dione derivatives based on the this compound scaffold. These derivatives were tested for their ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in cancer therapy:

- Compound Evaluation : Among the tested compounds, one derivative exhibited an IC50 value of 0.079 μM against VEGFR-2.

- Apoptosis Mechanism : Flow cytometry analysis revealed that this compound increased apoptosis rates significantly in cancer cell lines compared to controls.

These results indicate that structural modifications can lead to enhanced biological activity and specificity for cancer-related targets .

Propriétés

IUPAC Name |

heptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNRWUGFSPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223340 | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-02-0 | |

| Record name | 2,4-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 2,4-Heptanedione derivatives discussed in the research?

A1: The research primarily focuses on 2,4-heptanedione derivatives, particularly bicyclo[4.1.0]heptane-2,4-diones, as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [, ] HPPD is a key enzyme in the biosynthesis of carotenoids, essential pigments for protecting plants from photooxidative damage. [, ] Inhibiting HPPD leads to the depletion of carotenoids, causing bleaching and ultimately plant death. [, ]

Q2: How does the structure of 2,4-heptanedione derivatives influence their herbicidal activity?

A2: The herbicidal activity of 2,4-heptanedione derivatives, particularly the bicyclo[4.1.0]heptane-2,4-diones, is significantly influenced by the substituents on the benzoyl group. [, ] Researchers found that modifications to these substituents can significantly alter both the potency against weeds and the safety profile in crops like corn. [, ] For example, a chlorine and methylsulfonyl group at specific positions on the benzoyl ring resulted in a compound with a good balance of herbicidal activity and corn safety. []

Q3: What are the potential applications of 2,4-heptanedione derivatives in agriculture?

A3: The research suggests that 2,4-heptanedione derivatives, specifically certain bicyclo[4.1.0]heptane-2,4-diones, hold promise as herbicides for controlling both broadleaf and grass weeds in agricultural settings, particularly in cornfields. []

Q4: What are some novel synthetic methods developed for producing 2,4-heptanedione derivatives?

A4: Researchers have devised convenient synthetic routes for creating novel benzoyl-substituted bicyclo[4.1.0]heptane-2,4-diones. [, ] These methods provide efficient access to a range of derivatives for exploring structure-activity relationships and optimizing herbicidal properties. [, ] One example involves a sulfide contraction via alkylative coupling to synthesize 3-Methyl-2,4-Heptanedione. []

Q5: How does the introduction of fluorine atoms impact the properties of 2,4-heptanedione-based Ytterbium(III) complexes?

A5: Studies on Ytterbium(III) complexes with fluorinated 2,4-heptanedione ligands, such as 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, show that increasing the fluorinated chain length correlates with a decrease in luminescence intensity and excited-state lifetime. [] This understanding is crucial for applications in optical amplifiers. [] Furthermore, the fluorinated barium chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) exhibit enhanced volatility and thermal stability compared to non-fluorinated counterparts, making them suitable for chemical vapor deposition of barium fluoride thin films. []

Q6: What unique reactivity does 2,4-heptanedione exhibit in organic synthesis?

A6: Research highlights the use of 2,4-heptanedione in reactions with diphenyliodonium chloride for phenylation reactions. [] This methodology enables the introduction of phenyl groups onto the 2,4-heptanedione scaffold, leading to the synthesis of compounds like 1-phenyl-2,4-pentanedione. []

Q7: Can 2,4-heptanedione derivatives undergo photochemical reactions?

A7: Yes, studies demonstrate the participation of 2,4-heptanedione derivatives in photochemical reactions. [, , ] Specifically, bis(alkenoyl)ketenedithioacetals containing the 2,4-heptanedione moiety undergo efficient intramolecular [2+2] photocycloadditions upon irradiation, producing substituted bicyclo[3.2.0]heptane-2,4-diones. [] Additionally, solid-state photolysis of an achiral N-isopropyl-N-tiglylbenzoylformamide results in a [2+2] cycloaddition, yielding a chiral oxetane derivative of a 3-azabicyclo[3.1.1]heptane-2,4-dione with high optical purity. [, ]

Q8: Are there examples of 2,4-heptanedione derivatives with interesting solid-state structures?

A8: Crystallographic studies have revealed intriguing structural features in several 2,4-heptanedione derivatives. For example, cis-3-azabicyclo[3.2.0]this compound exhibits a planar cyclobutane ring and forms chains through N—H⋯O=C hydrogen bonds. [] In another case, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate displays a nearly planar CuN2O2 chromophore, with the diamine ligand adopting a gauche conformation and λ configuration. []

Q9: What other heterocyclic systems incorporate the 2,4-heptanedione framework?

A9: Research showcases the incorporation of the 2,4-heptanedione core into diverse heterocyclic structures. One such example is 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]this compound. [] This molecule exhibits a unique conformation with a nearly perpendicular arrangement of the pyrrolidine and dioxopiperidine rings. [] Additionally, 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]this compound displays a non-planar cyclobutane ring substituted with two phenyl rings at distinct angles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.